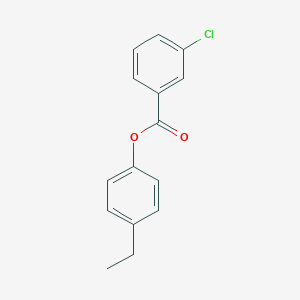
1,3-Benzodioxol-5-yl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 4-ethoxybenzoate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as "GBL-EBD" and is a derivative of gamma-butyrolactone (GBL). The synthesis of this compound has been well-established, and it has been shown to have a number of interesting properties that make it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-yl 4-ethoxybenzoate is not fully understood, but it is believed to involve the conversion of the compound to GBL in the body. GBL is a potent GABA agonist, meaning that it activates the GABA receptors in the brain. This can result in a number of effects, including sedation, euphoria, and muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Benzodioxol-5-yl 4-ethoxybenzoate are similar to those of GBL. When ingested, the compound is rapidly converted to GBL in the body, leading to a number of effects on the central nervous system. These effects can include sedation, euphoria, and muscle relaxation. Additionally, GBL has been shown to have a number of other effects on the body, including the regulation of hormone levels and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Benzodioxol-5-yl 4-ethoxybenzoate in lab experiments is its ability to act as a prodrug for GBL. This allows for the controlled release of GBL over time, which can be useful for studying the effects of GBL on the body. Additionally, the synthesis of this compound is well-established, making it relatively easy to obtain.
One of the limitations of using 1,3-Benzodioxol-5-yl 4-ethoxybenzoate in lab experiments is the fact that it is a prodrug for GBL. This means that the effects of the compound are dependent on the conversion of the compound to GBL in the body. Additionally, GBL is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are a number of potential future directions for research involving 1,3-Benzodioxol-5-yl 4-ethoxybenzoate. One area of interest is the development of new therapeutic agents based on GBL. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, there is potential for the development of new synthetic routes for the synthesis of this compound, which could improve its accessibility for research purposes.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxol-5-yl 4-ethoxybenzoate involves the reaction of GBL with 4-ethoxybenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of a white crystalline powder that can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl 4-ethoxybenzoate has been used in a number of scientific studies due to its potential as a research tool. One of the most interesting applications of this compound is its use as a prodrug for GBL. When ingested, 1,3-Benzodioxol-5-yl 4-ethoxybenzoate is rapidly converted to GBL in the body, allowing for the controlled release of GBL over time. This property makes it useful for studying the effects of GBL on the body, as well as for developing new therapeutic agents based on GBL.
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl 4-ethoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-2-18-12-5-3-11(4-6-12)16(17)21-13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3 |
Clave InChI |
NICMUPRJQOGESY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



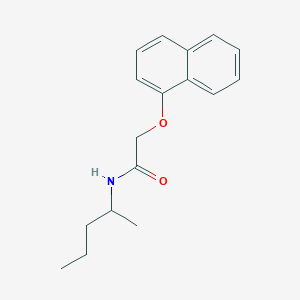

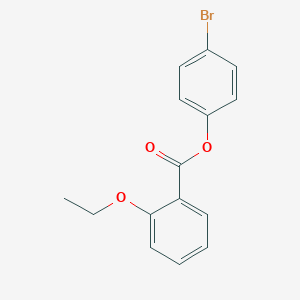

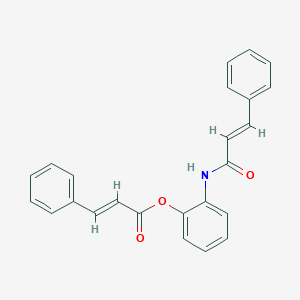
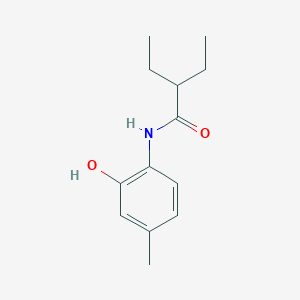
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
![1,3-Benzodioxol-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290662.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)

